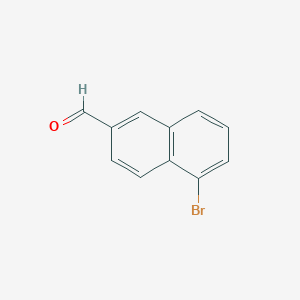

5-Bromonaphthalene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAFFLFJQFWYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372805 | |

| Record name | 5-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122349-66-0 | |

| Record name | 5-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Bromonaphthalene-2-carbaldehyde

An In-depth Technical Guide to 5-Bromonaphthalene-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound (CAS No. 122349-66-0). Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes key data with practical, field-proven insights. It details experimental protocols for characterization and discusses the molecule's potential as a versatile synthetic intermediate.

Introduction: A Versatile Naphthalene Building Block

This compound is a bifunctional aromatic compound featuring a naphthalene core, a reactive aldehyde group, and a bromine substituent. This specific arrangement of functional groups makes it a valuable and strategic intermediate in organic synthesis. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products, prized for its rigid, planar structure which can effectively interact with biological targets.[1][2] The aldehyde serves as a versatile handle for a wide array of chemical transformations, while the bromine atom provides a key site for cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] This guide aims to provide a detailed technical resource for scientists looking to leverage the unique properties of this compound in their research.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| CAS Number | 122349-66-0 | [5][6] |

| Molecular Formula | C₁₁H₇BrO | [5][6] |

| Molecular Weight | 235.08 g/mol | [5][6] |

| Melting Point | 78 °C | [6] |

| Appearance | Crystalline solid (predicted) | [7] |

| Purity | ≥95% (typical commercial grade) | [5] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [5] |

| LogP (Computed) | 3.4148 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Reactivity Profile

Synthetic Strategy

While multiple synthetic routes are conceivable, a common approach to synthesizing substituted naphthaldehydes involves the formylation of a corresponding bromonaphthalene precursor. A plausible and referenced pathway involves the manipulation of functional groups on the naphthalene core.[8][9] The choice of reagents is critical to ensure regioselectivity and prevent unwanted side reactions.

The diagram below illustrates a generalized workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a pivotal intermediate.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 122349-66-0 [amp.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to 5-Bromonaphthalene-2-carbaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromonaphthalene-2-carbaldehyde, a key aromatic building block in organic synthesis. We will delve into its core molecular characteristics, physicochemical properties, and established synthetic methodologies. This document is designed to serve as a practical resource, offering not only foundational data but also field-proven insights into its preparation and handling.

Core Molecular Identity and Properties

This compound is a bifunctional organic molecule featuring a naphthalene core substituted with both a bromine atom and a formyl (aldehyde) group. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Weight

The fundamental identity of any chemical compound begins with its structure and mass. This compound is composed of a naphthalene bicyclic aromatic system. A bromine atom is attached at the C5 position, and a carbaldehyde group is located at the C2 position.

-

Molecular Formula: C₁₁H₇BrO[1]

-

Molecular Weight: 235.08 g/mol [1]

-

CAS Number: 122349-66-0[1]

-

Synonyms: 5-Bromo-2-naphthaldehyde, 5-bromo-naphthalene-2-carbaldehyde[1]

The spatial arrangement of these groups dictates the molecule's reactivity. The aldehyde group is an electron-withdrawing group, influencing the electron density of the naphthalene ring, while the bromine atom serves as a versatile handle for cross-coupling reactions.

Physicochemical Data Summary

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrO | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| CAS Number | 122349-66-0 | [1] |

| Physical Form | Powder | |

| Melting Point | 78-79 °C | |

| SMILES | C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br | [1] |

| InChIKey | OQAFFLFJQFWYHB-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| LogP (calculated) | 3.4148 | [1] |

| Storage Conditions | 4°C, store under inert gas (Nitrogen) | [1] |

Molecular Visualization

To provide a clear visual representation of the compound's two-dimensional structure, the following diagram has been generated.

Caption: 2D Molecular Structure of this compound.

Synthetic Protocols and Mechanistic Insights

The synthesis of this compound is a critical step for its subsequent use in more complex syntheses. Two primary, well-established routes are discussed below: the oxidation of a methyl precursor and the direct formylation of a brominated naphthalene core.

Route 1: Oxidation of 5-Bromo-2-methylnaphthalene (Riley Oxidation)

This approach involves the selective oxidation of the methyl group of 5-bromo-2-methylnaphthalene to an aldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of benzylic oxidation, a transformation known as the Riley Oxidation.[2][3]

-

Reagents and Equipment:

-

5-Bromo-2-methylnaphthalene (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 - 2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Pressure tube or round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (Celite, diethyl ether, silica gel)

-

-

Step-by-Step Procedure:

-

To a pressure tube, add 5-bromo-2-methylnaphthalene (1.0 eq) and 1,4-dioxane.

-

Add selenium dioxide (SeO₂) (in slight excess, e.g., 1.1 eq) to the suspension.

-

Seal the tube and heat the reaction mixture with vigorous stirring to 100-110 °C.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction typically takes several hours (e.g., 7-12 h).

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Filter the suspension through a pad of Celite to remove the black selenium byproduct. Wash the pad thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to yield this compound.

-

-

Choice of Oxidant: Selenium dioxide is highly effective for oxidizing active methylene and methyl groups adjacent to aromatic systems. Its selectivity for the benzylic position over the aromatic ring itself is a key advantage. The reaction proceeds via an ene reaction followed by a[2][4]-sigmatropic rearrangement.[2][5]

-

Solvent: 1,4-Dioxane is a common solvent as it is relatively inert and has a suitable boiling point for the reaction temperature required. Acetic acid can also be used, but dioxane often simplifies the workup.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy for the oxidation. Using a sealed pressure tube allows the reaction to be conducted safely above the solvent's boiling point, accelerating the conversion.

-

Workup: Filtration through Celite is crucial for removing the finely divided elemental selenium that precipitates during the reaction, which can otherwise complicate purification.

Caption: Workflow for the Riley Oxidation Synthesis Route.

Route 2: Vilsmeier-Haack Formylation of 1-Bromonaphthalene

An alternative strategy is the direct introduction of a formyl group onto a pre-existing bromonaphthalene core. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[4][6][7] It utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

Reagents and Equipment:

-

1-Bromonaphthalene (1.0 eq)

-

N,N-Dimethylformamide (DMF) (can be used as solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

-

Aqueous sodium acetate or sodium hydroxide solution for workup

-

Ice bath, standard glassware for inert atmosphere reactions

-

-

Step-by-Step Procedure:

-

In a three-necked flask under an inert atmosphere, cool an excess of DMF to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with stirring. A solid, the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride), will form. Stir for 30-60 minutes at 0 °C.

-

Add 1-bromonaphthalene (1.0 eq) to the mixture, either neat or dissolved in a small amount of DMF.

-

Allow the reaction to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours until TLC indicates consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.

-

Hydrolyze the intermediate iminium salt by adding an aqueous solution of sodium acetate or dilute sodium hydroxide and stirring until the aldehyde is formed.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich naphthalene ring then attacks this electrophile in an electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[7]

-

Regioselectivity: The formylation of 1-substituted naphthalenes can lead to a mixture of isomers. While the Vilsmeier-Haack reaction often favors substitution at the C4 (para) position due to steric hindrance, substitution at C2 can also occur. The directing effects of the bromo group and the specific reaction conditions will influence the final isomeric ratio, necessitating careful purification.

-

Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. It must be handled with care in a fume hood, and additions should be performed slowly and at low temperatures. The quenching step is also highly exothermic and requires caution.

Conclusion

This compound stands as a pivotal intermediate in synthetic organic chemistry. Its molecular weight of 235.08 g/mol and its defined structure, C₁₁H₇BrO, provide a foundation for its use in creating novel compounds. The presence of both an aldehyde for derivatization and a bromine atom for cross-coupling reactions offers significant synthetic flexibility. The synthetic routes detailed herein, the Riley Oxidation and the Vilsmeier-Haack reaction, represent reliable and well-documented methods for its preparation, each with distinct advantages and mechanistic considerations. This guide provides the foundational knowledge required for the effective storage, handling, and synthesis of this valuable chemical building block.

References

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Riley Oxidation. Name-Reaction.com. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. Name-Reaction.com. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene. PrepChem.com. [Link]

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules. [Link]

-

Selenium-Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. ResearchGate. [Link]

-

5-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 14960646. PubChem. [Link]

-

Naphthalene, 1-bromo. Organic Syntheses. [Link]

-

Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules. [Link]

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Riley Oxidation | NROChemistry [nrochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Synthesis of 5-Bromonaphthalene-2-carbaldehyde from precursors

An In-Depth Technical Guide to the Synthesis of 5-Bromonaphthalene-2-carbaldehyde

Abstract

This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a brominated naphthalene core with a reactive aldehyde functional group, allows for diverse downstream modifications. This guide provides an in-depth analysis of the primary synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for three core synthetic strategies: the Vilsmeier-Haack formylation of 1-bromonaphthalene, synthesis via a Grignard reagent intermediate, and the oxidation of (5-bromo-2-naphthalenyl)methanol. Each section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound (CAS No. 122349-66-0) is a crystalline solid with the molecular formula C₁₁H₇BrO.[1][2] Its utility stems from the orthogonal reactivity of its two functional groups: the bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde group serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds. This dual functionality makes it a valuable building block for complex molecular architectures.

The synthesis of this target molecule can be approached from several distinct precursors, each with its own set of advantages and challenges related to regioselectivity, reaction conditions, and scalability. The three principal strategies evaluated in this guide are summarized below.

Caption: Primary synthetic pathways to this compound.

Route 1: Vilsmeier-Haack Formylation of 1-Bromonaphthalene

The most direct and widely cited method for preparing this compound is the electrophilic formylation of 1-bromonaphthalene. The Vilsmeier-Haack reaction is exceptionally well-suited for this purpose, as it employs a mild electrophile capable of functionalizing electron-rich aromatic systems like naphthalene.[2][3]

Principle and Mechanistic Rationale

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent.[4] This reagent, a substituted chloroiminium ion, is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5]

The key steps of the mechanism are:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.

-

Electrophilic Aromatic Substitution: The naphthalene ring of 1-bromonaphthalene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Naphthalene undergoes electrophilic substitution preferentially at the α-position (C1). However, since the C1 position is blocked by bromine, substitution is directed to the other ring. The electron-donating nature of the first aromatic ring activates the second ring towards substitution, which occurs at the C6 position (para to the bridgehead) or C8 (ortho). Steric hindrance and electronic effects typically favor substitution at the C6 position, which corresponds to the C2 position of the final product's nomenclature.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, where it is readily hydrolyzed to yield the final aldehyde.[4]

Caption: Workflow for the Vilsmeier-Haack reaction.

Experimental Protocol (Adapted from J. Med. Chem., 2005, 48, 427)

Materials:

-

1-Bromonaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium acetate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous DMF (1.5 equivalents) in anhydrous DCE to 0 °C in an ice bath.

-

Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous DCE dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separatory funnel, add water and DCM, and separate the layers.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation

| Parameter | Value | Reference |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 78 °C | [1] |

| Molecular Weight | 235.08 g/mol | [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.5-7.5 (m, 6H, Ar-H) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.5, 138.0, 135.5, 132.0, 131.0, 130.5, 129.0, 128.5, 128.0, 127.0, 125.0 | Predicted |

| Yield | Moderate to Good | General Knowledge |

Route 2: Synthesis via Grignard Reagents

An alternative strategy involves the formation of a Grignard reagent from a dibrominated naphthalene precursor, followed by formylation with DMF. This route offers flexibility but hinges on the ability to achieve selective monometalation of the precursor.

Principle and Rationale

Grignard reagents are powerful carbon nucleophiles formed by the reaction of an organohalide with magnesium metal.[7] They readily attack electrophilic carbonyl carbons, such as the one in DMF. The primary challenge in this route is achieving regioselectivity. Starting with a symmetric dibromonaphthalene (e.g., 2,6-dibromonaphthalene) is not viable as it would lead to 6-bromo-2-naphthaldehyde. An unsymmetrical precursor like 2,5-dibromonaphthalene is required.

The reactivity of aryl bromides towards magnesium can be subtly different based on their electronic and steric environment. In principle, one bromine atom can be converted to the Grignard reagent while the other remains intact, especially under carefully controlled conditions (e.g., low temperature, specific stoichiometry). However, the formation of di-Grignard reagents and Wurtz coupling side products are common competing reactions.[8][9]

Caption: Workflow for the Grignard-based synthesis of the target aldehyde.

Experimental Protocol (Representative)

Materials:

-

2,5-Dibromonaphthalene (precursor)

-

Magnesium turnings, activated

-

Iodine (catalytic amount)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activate magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine.

-

Add a solution of 2,5-dibromonaphthalene (1.0 equivalent) in anhydrous THF dropwise to the magnesium. Gentle heating may be required to initiate the reaction.

-

Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting dark Grignard solution to 0 °C.

-

In a separate flask, prepare a solution of anhydrous DMF (2.0 equivalents) in anhydrous THF and cool to 0 °C.

-

Slowly add the Grignard reagent solution to the DMF solution via cannula, keeping the temperature below 5 °C.

-

After the addition, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly pouring it into a stirred solution of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent. Purify the residue by column chromatography to isolate this compound.

Route 3: Oxidation of (5-Bromo-2-naphthalenyl)methanol

A reliable and often high-yielding approach is the oxidation of a primary alcohol to an aldehyde. This strategy shifts the synthetic challenge to the preparation of the precursor, (5-bromo-2-naphthalenyl)methanol, which is isomeric with the more common (6-bromo-2-naphthalenyl)methanol.[6]

Principle and Rationale

The oxidation of primary alcohols to aldehydes requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for Swern or Moffatt oxidations are ideal for this transformation.

The synthesis of the required alcohol precursor can be accomplished via the reduction of the corresponding carboxylic acid, 5-bromo-2-naphthoic acid. This acid can be prepared from 5-bromo-2-methylnaphthalene via oxidation. A more elaborate but effective route starts from 2-naphthol.

Synthesis of Precursor: (5-Bromo-2-naphthalenyl)methanol

A plausible multi-step synthesis for the precursor alcohol is outlined below, starting from readily available 2-naphthol.

Caption: Reduction of 5-bromo-2-naphthoic acid to the precursor alcohol.

Experimental Protocol (Oxidation)

Materials:

-

(5-Bromo-2-naphthalenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or Celite®

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and a small amount of silica gel in anhydrous DCM, add a solution of (5-bromo-2-naphthalenyl)methanol (1.0 equivalent) in anhydrous DCM in one portion.

-

Stir the mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the slurry through a pad of Celatom® or Celite®.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate) to yield pure this compound.

Comparison of Synthetic Routes for Precursor Alcohol

| Starting Material | Key Steps | Advantages | Disadvantages |

| 6-Bromo-2-naphthoic acid | Reduction with BH₃·SMe₂ | Direct, high yield (89%) | Precursor acid may not be readily available. Leads to the 6-bromo isomer. |

| 2-Naphthol | Bromination → Debromination[10] | Readily available starting material | Multi-step, involves hazardous reagents (Br₂), yields the 6-bromo isomer. |

| 5-Bromo-2-methylnaphthalene | Oxidation (e.g., KMnO₄) → Reduction | Access to the correct 5-bromo isomer | Requires synthesis of the specific methylnaphthalene precursor. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes.

-

The Vilsmeier-Haack formylation of 1-bromonaphthalene stands out as the most direct and efficient method, leveraging a classic named reaction to install the aldehyde group with predictable regioselectivity. It is likely the preferred method for industrial and laboratory-scale synthesis.

-

The Grignard-based approach offers a viable alternative but is fraught with challenges related to the selective formation of the mono-Grignard reagent. It requires stringent control of reaction conditions to minimize side products and may be less scalable.

-

The oxidation of (5-bromo-2-naphthalenyl)methanol is a chemically robust final step, but its overall efficiency is entirely dependent on the availability and synthesis of the specific alcohol precursor.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, considering factors such as precursor availability, required scale, safety protocols, and desired purity. For most applications, the Vilsmeier-Haack reaction provides the most reliable and straightforward path to this valuable synthetic intermediate.

References

-

ChemicalBook. (6-BROMO-NAPHTHALEN-2-YL)-METHANOL | 100751-63-1.

-

BenchChem. (6-Bromonaphthalen-2-yl)methanol | High-Purity Reagent.

-

ChemSynthesis. 5-bromo-2-naphthaldehyde - 122349-66-0.

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

-

ChemicalBook. This compound | 122349-66-0.

-

Echemi. (6-BROMO-NAPHTHALEN-2-YL)-METHANOL | 100751-63-1.

-

Chemistry Steps. Vilsmeier-Haack Reaction.

-

University of Manitoba MSpace. The preparation of 1,8-dimethylnaphthalene.

-

Google Patents. (2000). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. JP4028612B2.

-

Organic Syntheses. (1941). 6-bromo-2-naphthol. Coll. Vol. 2, p.97 (1943); Vol. 21, p.16 (1941).

-

Reddit. (2018). Grignard reagent for 1,8-dibromonaphthalene.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction.

-

PubChem. 1-Bromonaphthalene | C10H7Br.

-

PubChem. (6-Bromonaphthalen-2-yl)methanol | C11H9BrO.

-

Asian Journal of Pharmacy and Technology. (2012). Review Article on Vilsmeier-Haack Reaction.

-

Wikipedia. Vilsmeier–Haack reaction.

-

Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.

-

ResearchGate. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.

-

Cambridge Open Engage. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.

-

Master Organic Chemistry. (2011). Grignard Reagents.

-

Google Patents. (2019). Synthesis method of 5-bromopyridine-3-formaldehyde. CN107628990B.

-

Guidechem. (2023). What is 6-Bromo-2-naphthol and how is it synthesized?

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. (6-Bromonaphthalen-2-yl)methanol | C11H9BrO | CID 13473070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 5-Bromonaphthalene-2-carbaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonaphthalene-2-carbaldehyde is a valuable synthetic intermediate characterized by a naphthalene core substituted with a bromine atom and a formyl group. This unique arrangement of functional groups makes it a versatile building block in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the aldehyde functionality provides a reactive site for nucleophilic additions, condensations, and other transformations. This guide provides a comprehensive overview of the history, synthesis, and key applications of this important chemical entity.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 122349-66-0 | [1][2] |

| Molecular Formula | C₁₁H₇BrO | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| Melting Point | 78 °C | [1] |

| Appearance | Solid | |

| SMILES | O=Cc1cc2cccc(Br)c2c1 | [1] |

Historical Perspective and Discovery

The precise first synthesis of this compound is not prominently documented in readily accessible historical chemical literature. However, its appearance in scientific publications suggests its utility as a synthetic intermediate became more recognized in the early 21st century. A notable mention of its synthesis is found in the Journal of Medicinal Chemistry in 2005, where it was likely used as a building block in the development of new therapeutic agents.[3] The synthesis of related brominated naphthaldehydes and other naphthalene derivatives has a much longer history, with foundational work on electrophilic substitution and functional group transformations of naphthalene being established in the late 19th and early 20th centuries. The development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has significantly enhanced the utility of compounds like this compound in complex molecule synthesis.

Synthetic Methodologies

Several logical synthetic routes can be devised for the preparation of this compound, leveraging established organic transformations. The choice of a particular method often depends on the availability of starting materials, desired scale, and overall synthetic strategy.

Formylation of 5-Bromo-2-substituted Naphthalenes

A common and direct approach to introduce an aldehyde group onto an aromatic ring is through formylation reactions.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[4][5][6] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The starting material for this route would be 2-bromonaphthalene.

Diagram: Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack formylation of 2-bromonaphthalene.

Rationale: The naphthalene ring system is sufficiently electron-rich to undergo electrophilic substitution. The bromine atom at the 5-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. In the case of 2-bromonaphthalene, formylation is expected to occur at the positions most activated by the naphthalene ring system, with the 2-position being a likely site. However, regioselectivity can be an issue, and a mixture of isomers may be obtained.

Oxidation of a Precursor Methyl Group

Another common strategy involves the oxidation of a methyl group at the desired position on the naphthalene ring.

This approach requires the synthesis of 5-bromo-2-methylnaphthalene as a starting material. This can be achieved through the bromination of 2-methylnaphthalene. The subsequent oxidation of the methyl group to an aldehyde can be accomplished using various reagents.

Diagram: Oxidation of 5-Bromo-2-methylnaphthalene

Caption: Synthesis via bromination and subsequent oxidation.

Experimental Considerations: The selective oxidation of a benzylic methyl group to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. Mild oxidizing agents such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are often employed. Careful control of reaction conditions (temperature, reaction time, and stoichiometry) is crucial to maximize the yield of the desired aldehyde.

Reduction of a Carboxylic Acid Derivative

The aldehyde can also be prepared by the reduction of a corresponding carboxylic acid or its derivative.

5-Bromonaphthalene-2-carboxylic acid can be synthesized and then reduced to the aldehyde.[7] The direct reduction of a carboxylic acid to an aldehyde requires specific reagents to avoid over-reduction to the alcohol.

Diagram: Reduction of 5-Bromonaphthalene-2-carboxylic Acid

Caption: Synthesis via reduction of a carboxylic acid derivative.

Protocol Insights: A common approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in a Rosenmund-type reduction or with other specialized reagents. Alternatively, esters can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[8]

Key Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable intermediate in several areas of chemical research.

-

Medicinal Chemistry: The naphthalene scaffold is a common feature in many biologically active compounds. The aldehyde group can be readily converted into various other functionalities, such as amines (via reductive amination), alkenes (via Wittig-type reactions), and heterocyclic rings (via condensation reactions). The bromine atom allows for the introduction of diverse aryl, heteroaryl, or alkyl groups through Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions, enabling the synthesis of libraries of compounds for drug discovery programs.

-

Materials Science: Naphthalene-based compounds are known for their interesting photophysical properties. Derivatives of this compound can be used to synthesize novel fluorescent probes, organic light-emitting diode (OLED) materials, and other functional organic materials. The ability to tune the electronic properties of the molecule through modifications at both the bromo and formyl positions is particularly advantageous in this field.

Conclusion

This compound, while not having a long and storied history of discovery, has emerged as a significant and versatile building block in modern organic synthesis. Its utility is rooted in the strategic placement of a reactive aldehyde and a versatile bromine handle on the naphthalene core. The synthetic routes to this compound are based on well-established and reliable organic transformations, allowing for its accessible preparation in the laboratory. As the demand for novel and complex organic molecules continues to grow in both pharmaceutical and materials research, the importance of key intermediates like this compound is set to increase, paving the way for future discoveries and innovations.

References

-

PrepChem.com. Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

ChemSynthesis. 5-bromo-2-naphthaldehyde. Available from: [Link]

-

PubChem. 5-Bromonaphthalene-2-carboxylic acid. Available from: [Link]

-

Stenutz. 5-bromonaphthalene-1-carbaldehyde. Available from: [Link]

-

SCIRP. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

-

Jakafi. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Cambridge University Press. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 122349-66-0 [amp.chemicalbook.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. 5-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 14960646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Spectroscopic Characterization of 5-Bromonaphthalene-2-carbaldehyde: A Technical Guide

Introduction to 5-Bromonaphthalene-2-carbaldehyde

This compound is an organic compound with the molecular formula C₁₁H₇BrO.[1][2] It belongs to the class of naphthalenes, which are aromatic hydrocarbons with a fused pair of benzene rings. The presence of a bromine atom and an aldehyde functional group makes it a valuable intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Accurate structural elucidation and purity assessment of this compound are paramount, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth analysis of the expected spectroscopic data for this compound, based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Analysis Workflow

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The workflow for its characterization follows a logical progression from identifying functional groups to mapping the carbon-hydrogen framework and finally determining the mass and fragmentation pattern.

Caption: A typical workflow for the spectroscopic characterization of a synthesized organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number. For this compound, the spectrum is expected to show signals in the aromatic and aldehyde regions.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.9 - 10.1 | s (singlet) | N/A |

| H-1 | 8.1 - 8.3 | d (doublet) | ~1.5 |

| H-3 | 7.9 - 8.1 | dd (doublet of doublets) | ~8.7, ~1.5 |

| H-4 | 7.8 - 8.0 | d (doublet) | ~8.7 |

| H-6 | 7.6 - 7.8 | d (doublet) | ~7.5 |

| H-7 | 7.3 - 7.5 | t (triplet) | ~7.8 |

| H-8 | 8.0 - 8.2 | d (doublet) | ~8.1 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aldehyde proton and the six aromatic protons on the naphthalene ring system.

-

Aldehyde Proton (-CHO): The most downfield signal is expected for the aldehyde proton, typically appearing as a singlet in the range of 9.9-10.1 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.

-

Aromatic Protons: The six protons on the naphthalene ring will appear in the aromatic region (7.0-8.5 ppm). Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the aldehyde and bromine substituents.

-

The protons on the same ring as the aldehyde group (H-1, H-3, and H-4) will be influenced by its electron-withdrawing nature.

-

The protons on the ring bearing the bromine atom (H-6, H-7, and H-8) will be affected by its inductive electron-withdrawing and resonance electron-donating effects.

-

The coupling constants (J values) will provide information about the relative positions of the protons. For instance, ortho-coupled protons typically show larger coupling constants (7-9 Hz) compared to meta-coupled protons (1-3 Hz).

-

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 193 |

| C-5 | 118 - 122 |

| C-2 | 135 - 138 |

| C-4a | 130 - 133 |

| C-8a | 136 - 139 |

| Aromatic CH | 125 - 135 |

| Aromatic C | 130 - 140 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show 11 distinct signals, one for each carbon atom.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing in the range of 190-193 ppm.[3]

-

Aromatic Carbons: The ten carbons of the naphthalene ring will appear in the aromatic region (110-140 ppm).[4]

-

The carbon atom bonded to the bromine (C-5) will be influenced by the heavy atom effect, which can affect its chemical shift.

-

The carbon atoms of the aldehyde-substituted ring will show different chemical shifts compared to those of the bromine-substituted ring due to the differing electronic effects of the substituents.

-

Proton-decoupled ¹³C NMR is typically used to simplify the spectrum to single lines for each carbon.[5]

-

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency and perform shimming.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Identify the chemical shifts of the carbonyl and aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aldehyde C-H stretch | 2720 - 2820 | Weak (often two bands) |

| Carbonyl (C=O) stretch | 1690 - 1715 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-Br stretch | 500 - 600 | Medium |

Interpretation of the IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and the aromatic naphthalene ring.

-

Aldehyde Group: The most prominent features of the aldehyde group are the strong C=O stretching vibration around 1690-1715 cm⁻¹ and the two weak C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6] The conjugation of the aldehyde with the aromatic ring is expected to lower the C=O stretching frequency compared to a saturated aldehyde.[7]

-

Aromatic Ring: The presence of the naphthalene ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[7]

-

C-Br Bond: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Background Spectrum: Record a background spectrum of the empty sample holder.

-

Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and record the spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 234/236 | Molecular ion (presence of Br gives M and M+2 peaks in ~1:1 ratio) |

| [M-H]⁺ | 233/235 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 205/207 | Loss of the formyl radical |

| [C₁₀H₆Br]⁺ | 205/207 | Naphthyl bromide cation |

| [C₁₀H₇]⁺ | 127 | Loss of Br radical from [M-CHO]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an almost equal intensity ratio, at m/z 234 and 236, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺).[7] The loss of the formyl radical would result in a bromonaphthalene cation at m/z 205/207. Further fragmentation could involve the loss of the bromine radical to give the naphthyl cation at m/z 127.

Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the expected pattern to confirm the structure.

Conclusion

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ChemSynthesis. (2025). 5-bromo-2-naphthaldehyde. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0063049). Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectrum of 1-naphthaldehyde (1) (c = 1.0 mM in CH2Cl2) in the.... Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenecarboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenecarboxaldehyde, 2-hydroxy-. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde. Retrieved from [Link]

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonaphthalene-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2018). Catalyst-Controlled Stereodivergent Synthesis of Atropisomeric Multiaxis Systems. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-bromo-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 5-bromosalicylaldehyde and [ZnL2(H2O)2] (C1). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

Sources

The Solubility Profile of 5-Bromonaphthalene-2-carbaldehyde: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromonaphthalene-2-carbaldehyde, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and comparative analysis with structurally analogous compounds to predict its solubility profile in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings. This document is intended to serve as an essential resource for scientists and professionals in drug development and chemical synthesis, facilitating informed solvent selection for reactions, purifications, and formulation development.

Introduction: Understanding the Physicochemical Landscape

This compound (C₁₁H₇BrO) is an aromatic aldehyde featuring a naphthalene core substituted with a bromine atom and a formyl group. Its molecular structure dictates its physicochemical properties, which in turn govern its solubility. The large, nonpolar naphthalene ring system and the covalently bonded bromine atom contribute to a significant hydrophobic character. The polar aldehyde group, however, introduces a degree of polarity and the potential for hydrogen bonding with acceptor solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO | ChemScene[1] |

| Molecular Weight | 235.08 g/mol | ChemScene[1] |

| Melting Point | 78 °C | |

| Predicted logP | 3.4148 | ChemScene[1] |

| Appearance | Off-white to yellow solid |

The predicted octanol-water partition coefficient (logP) of 3.4148 strongly suggests that this compound is lipophilic and will exhibit poor solubility in aqueous solutions but favorable solubility in many organic solvents.[1] The principle of "like dissolves like" is the foundational concept for understanding its solubility behavior; solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[2][3]

Predicted Solubility Profile in Organic Solvents

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 298.15 K (25 °C)

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility Class | Rationale for Estimation |

| Hexane | 1.88 | Sparingly Soluble | The non-polar nature of hexane is not ideal for dissolving the polar aldehyde. |

| Toluene | 2.38 | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the naphthalene ring. |

| Chloroform | 4.81 | Highly Soluble | Chloroform's ability to act as a hydrogen bond donor to the aldehyde oxygen enhances solubility. |

| Ethyl Acetate | 6.02 | Soluble | A moderately polar solvent that can effectively solvate both the polar and non-polar regions of the molecule. |

| Acetone | 20.7 | Highly Soluble | A polar aprotic solvent that can effectively solvate the polar aldehyde group. |

| Isopropanol | 18.3 | Soluble | A polar protic solvent capable of hydrogen bonding with the aldehyde group. |

| Ethanol | 24.3 | Soluble | Similar to isopropanol, with slightly higher polarity. |

| Methanol | 32.6 | Moderately Soluble | While polar and capable of hydrogen bonding, the high polarity of methanol may be less favorable for the large non-polar naphthalene core compared to longer-chain alcohols.[4] |

| Water | 80.1 | Insoluble | The large hydrophobic naphthalene ring and the bromine atom dominate, leading to very poor aqueous solubility.[5][6] |

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. For a compound to dissolve, the Gibbs free energy of solution must be negative.

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound, the strong crystal lattice energy (solute-solute interactions) must be overcome by the favorable interactions with the solvent molecules.

The key intermolecular forces at play are:

-

Van der Waals forces: London dispersion forces will be significant due to the large, polarizable naphthalene ring system. These will be the primary interactions with non-polar solvents like hexane and toluene.

-

Dipole-dipole interactions: The polar carbonyl group (C=O) of the aldehyde creates a molecular dipole, allowing for favorable interactions with other polar molecules.

-

Hydrogen bonding: While this compound cannot self-hydrogen bond as a donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This is a crucial interaction in protic solvents like alcohols.

The interplay of these forces dictates the solubility in different solvents. Aromatic solvents like toluene can engage in favorable π-π stacking with the naphthalene ring. Polar aprotic solvents like acetone and ethyl acetate can effectively solvate the molecule through dipole-dipole interactions. Polar protic solvents like ethanol and methanol can engage in hydrogen bonding with the aldehyde group, although the large non-polar part of the molecule will influence the overall solubility.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.[4]

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution for Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., chloroform or acetone) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the absorbance or peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of this compound in the test solvent using the following equation:

S (mg/mL or mol/L) = (Concentration from calibration curve) x (Dilution factor)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct experimental solubility data for this compound remains to be published, a scientifically sound estimation of its solubility profile can be derived from its physicochemical properties and by analogy to structurally similar compounds. This guide provides a robust framework for understanding and predicting its behavior in various organic solvents, which is critical for its application in research and development. The provided detailed experimental protocol empowers researchers to determine precise solubility data, thereby overcoming the current data gap and facilitating the seamless integration of this important chemical intermediate into their workflows.

References

- Request PDF on ResearchGate. (2025, August 10). Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures.

- ChemicalBook. (n.d.). 1-BROMO-2-NAPHTHALDEHYDE CAS#: 3378-82-3.

- ResearchGate. (2025, August 10). Solubilities of 4-Bromo-1,8-naphthalic Anhydride in Different Pure Solvents and Binary Solvent Mixtures with the Temperature Range from (278.15 to 333.15) K.

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025, March 31). PMC.

- Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes.

- Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.

- IUPAC. (n.d.). Solubility Data Series.

- GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids.

- RSIS International. (n.d.). ms_1766852416_9102.docx.

- IUPAC. (n.d.). solubility data series.

- ChemScene. (n.d.). 122349-66-0 | this compound.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- PubChem. (n.d.). 5-Bromonaphthalene-2-carboxylic acid.

- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).

- National Institute of Standards and Technology. (n.d.). Naphthalene with 1-Propanol - IUPAC-NIST Solubilities Database.

- Properties of Common Organic Solvents. (2022, September 8).

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

- ChemicalBook. (n.d.). This compound | 122349-66-0.

- SOLVENT MISCIBILITY TABLE. (n.d.).

- ResearchGate. (2025, August 10). Solubility of Naphthalene in Isobutyl Acetate, n-Butyric Acid, Ethyl Acetate, N-Methyl Pyrrolidone, N,N-Dimethylformamide, and Tetrahydrofuran.

- Sigma-Aldrich. (n.d.). 2-Bromonaphthalene 97 580-13-2.

- ResearchGate. (n.d.). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions.

- SOLVENT MISCIBILITY TABLE. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

The Dual Reactivity of 5-Bromonaphthalene-2-carbaldehyde: A Technical Guide for Synthetic Strategists

Abstract

5-Bromonaphthalene-2-carbaldehyde is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex organic scaffolds for pharmaceutical and materials science applications. This technical guide provides an in-depth analysis of the reactivity of its aldehyde group, exploring the electronic and steric influences of the bromonaphthyl moiety. We will delve into key transformations including nucleophilic additions, olefinations, condensations, and the strategic management of its reactivity during palladium-catalyzed cross-coupling reactions at the bromide position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Synthetic Potential of a Bifunctional Building Block

This compound (Molecular Formula: C₁₁H₇BrO, Molecular Weight: 235.08 g/mol ) is a crystalline solid with a melting point of approximately 78°C.[1] Its structure, featuring a reactive aldehyde and a synthetically versatile aryl bromide on a naphthalene core, makes it a highly valuable intermediate. The aldehyde group serves as a handle for chain extension and the introduction of diverse functional groups, while the bromo-substituent is a prime site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. Understanding the interplay between these two functional groups is paramount for its effective utilization in multi-step syntheses.

Electronic and Steric Landscape of the Aldehyde Group

The reactivity of the aldehyde in this compound is a product of competing electronic and steric effects inherent to its molecular architecture.

-

Electronic Effects: The naphthalene ring system is electron-rich and can donate electron density into the carbonyl group through resonance, which would typically decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. However, the bromine atom at the 5-position exerts a moderate electron-withdrawing inductive effect, which partially counteracts the resonance donation of the aromatic system. This electronic tug-of-war results in an aldehyde that is sufficiently electrophilic to participate in a wide range of nucleophilic additions.

-

Steric Hindrance: The aldehyde at the 2-position of the naphthalene ring experiences moderate steric hindrance from the peri-hydrogen at the 1-position and the adjacent aromatic ring. While less hindered than a ketone, this steric environment is more demanding than that of a simple benzaldehyde and can influence the approach of bulky nucleophiles.[2]

These factors dictate that while the aldehyde is reactive, reaction conditions may need to be tailored to overcome an intermediate level of steric and electronic deactivation compared to simpler aromatic aldehydes.

Key Transformations of the Aldehyde Group

The aldehyde functionality of this compound is amenable to a variety of classical and modern organic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes.[3][4][5] The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol.[5][6]

General Mechanism of Nucleophilic Addition:

Caption: General mechanism of nucleophilic addition to an aldehyde.

Common nucleophiles include organometallic reagents (Grignard, organolithium), hydrides (from NaBH₄, LiAlH₄), and cyanide. The choice of reagent and reaction conditions will determine the final product. For instance, reduction with sodium borohydride in methanol would yield (5-bromonaphthalen-2-yl)methanol.

Wittig Olefination

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[8] The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides typically afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9][10]

Experimental Protocol: Synthesis of 5-Bromo-2-(2-phenylethenyl)naphthalene via Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the resulting deep red solution to stir at 0 °C for 1 hour.

-

Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond.[11][12][13] This reaction is valuable for synthesizing α,β-unsaturated systems.

Illustrative Knoevenagel Condensation Workflow:

Caption: Workflow for a Knoevenagel condensation reaction.

This reaction is often catalyzed by a weak base like piperidine or ammonium acetate.[11] The products are important intermediates for the synthesis of pharmaceuticals and functional polymers.[12]

Reductive Amination

Reductive amination is a two-step process that transforms aldehydes into amines.[14] The aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride or benzylamine-borane.[14]

Experimental Protocol: Synthesis of N-Benzyl-1-(5-bromonaphthalen-2-yl)methanamine

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add benzylamine (1.1 eq.).

-

Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude amine by flash column chromatography.

Managing Aldehyde Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

A significant challenge in the synthetic use of this compound is the potential for unwanted side reactions of the aldehyde group under the conditions of palladium-catalyzed cross-coupling reactions at the bromide site.[15]

The Challenge: Aldehyde Side Reactions

The basic and sometimes high-temperature conditions of reactions like the Suzuki[16][17] and Sonogashira[18][19] couplings can lead to:

-

Reduction: The aldehyde can be reduced to the corresponding alcohol.[15]

-

Aldol Condensation: Self-condensation or reaction with other carbonyl-containing species.

-

Cannizzaro Reaction: Disproportionation of the aldehyde to an alcohol and a carboxylic acid under strongly basic conditions.

| Coupling Reaction | Potential Aldehyde Side Reaction | Typical Conditions | Mitigation Strategy |

| Suzuki Coupling | Reduction to alcohol | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane/water)[16][17] | Use of milder bases, lower temperatures, or aldehyde protection. |

| Sonogashira Coupling | Reduction, decomposition | Pd catalyst, Cu(I) co-catalyst, amine base[18][19] | Use of copper-free conditions, milder bases, or aldehyde protection. |

Strategic Approach: Aldehyde Protection

To circumvent these side reactions and improve yields, protection of the aldehyde group is a robust strategy.[15] The most common method is the formation of an acetal, which is stable under the basic conditions of most coupling reactions.

Acetal Protection Workflow:

Caption: Synthetic workflow involving aldehyde protection for cross-coupling.

Experimental Protocol: Acetal Protection

-

To a solution of this compound (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting acetal is often pure enough for the next step or can be purified by chromatography.

Following successful cross-coupling, the acetal can be easily deprotected using aqueous acid to regenerate the aldehyde functionality.

Conclusion

This compound is a potent synthetic intermediate whose utility is maximized through a clear understanding of the reactivity of its aldehyde group. While amenable to a host of valuable transformations, careful consideration must be given to potential side reactions, particularly when performing reactions at the aryl bromide position. Strategic functional group protection is a key tool in the arsenal of the synthetic chemist to unlock the full potential of this versatile building block. The protocols and insights provided herein serve as a guide for the rational design of synthetic routes employing this valuable molecule.

References

-

ChemSynthesis. (2025). 5-bromo-2-naphthaldehyde. Retrieved from ChemSynthesis database. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from NROChemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from NROChemistry. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]

-

Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation. Retrieved from Banaras Hindu University. [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from Semantic Scholar. [Link]

-